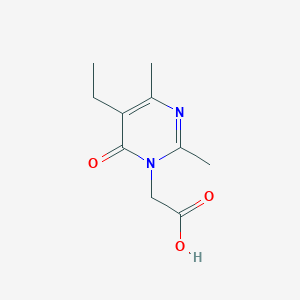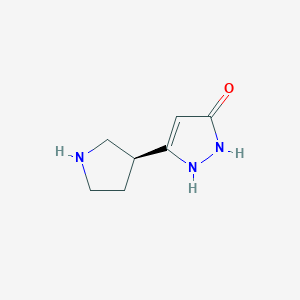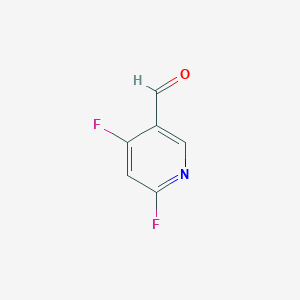
4,6-Difluoronicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoronicotinaldehyde is a chemical compound with the molecular formula C6H3F2NO. It is a derivative of nicotinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Difluoronicotinaldehyde can be synthesized through several methods. One common method involves the fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs in the presence of a catalyst like silver fluoride (AgF) and an appropriate solvent such as acetonitrile. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,6-difluoronicotinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4,6-difluoronicotinyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products
Oxidation: 4,6-Difluoronicotinic acid.
Reduction: 4,6-Difluoronicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of fluorescent probes and other bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4,6-Difluoronicotinaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloronicotinaldehyde: Similar structure but with chlorine atoms instead of fluorine.
4,6-Dibromonicotinaldehyde: Similar structure but with bromine atoms instead of fluorine.
4,6-Dimethylnicotinaldehyde: Similar structure but with methyl groups instead of fluorine .
Uniqueness
4,6-Difluoronicotinaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated or alkylated derivatives may not be as effective .
Eigenschaften
Molekularformel |
C6H3F2NO |
|---|---|
Molekulargewicht |
143.09 g/mol |
IUPAC-Name |
4,6-difluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H |
InChI-Schlüssel |
MQSLZNOVZATXJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


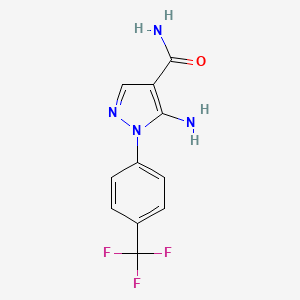
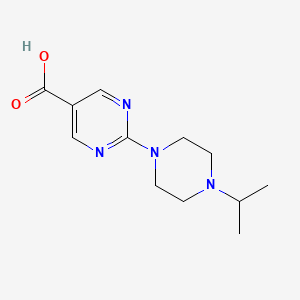
![2-(3-Fluorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15054825.png)

![2-Chloro-4-isobutyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054834.png)
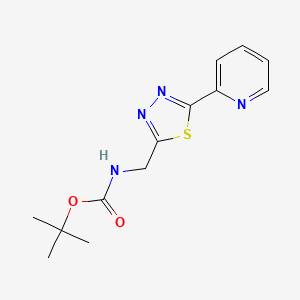
![4-(Benzo[d]thiazol-2-yl)butanenitrile](/img/structure/B15054839.png)
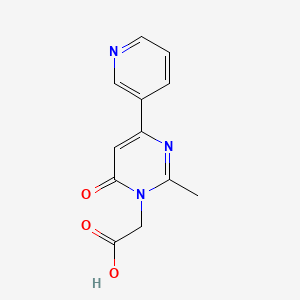
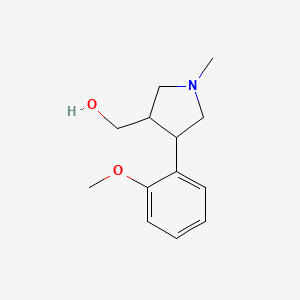
![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054875.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
